2-(Ethenyloxy)benzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88576-66-3 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-ethenoxybenzamide |
InChI |
InChI=1S/C9H9NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h2-6H,1H2,(H2,10,11) |
InChI Key |
ULELHHCTZPJSBB-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethenyloxy Benzamide and Its Analogues
Strategic Approaches to the Formation of the Ethenyloxy Moiety in Benzamide (B126) Systems
Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl Vinyl Ether Synthesis
Transition-metal catalysis has become a cornerstone for the formation of C-O bonds, offering mild and efficient routes to aryl vinyl ethers. These methods typically involve the coupling of a phenolic precursor with a vinylating agent. Palladium and copper are the most extensively studied metals for this purpose, each offering unique advantages in terms of reactivity and scope.
Palladium-catalyzed reactions provide powerful tools for the synthesis of vinyl ethers. One prominent strategy involves the vinyl transfer from vinyl ethers to nucleophiles, a process that can be adapted for O-vinylation. nih.govresearchgate.net For the synthesis of 2-(ethenyloxy)benzamide, this would typically involve the reaction of 2-hydroxybenzamide with a vinyl ether, such as n-butyl vinyl ether, in the presence of a suitable palladium(II) catalyst. researchgate.net The optimal catalyst for such transformations is often a complex like (DPP)Pd(OCOCF₃)₂, where DPP is 4,7-diphenyl-1,10-phenanthroline. nih.govresearchgate.net
Another versatile palladium-catalyzed approach is the Heck reaction, which can be used to form arylated vinyl ethers. nih.gov While typically used for C-C bond formation, modifications of this methodology can be envisioned for C-O bond construction. The development of specific ligands, such as phosphines (e.g., dppp), has been shown to be crucial in controlling the regioselectivity and efficiency of palladium-catalyzed arylations of vinyl ethers. nih.gov These catalytic systems offer a pathway to functionalized vinyl ethers under relatively mild conditions. nih.gov
| Catalyst System | Nucleophile | Vinylating Agent | Key Features |
| Pd(OAc)₂ / dppp | 2-Hydroxybenzamide | Phenyl Vinyl Ether | Effective for α-phenylation; ligand choice is critical for regioselectivity. nih.gov |
| (DPP)Pd(OCOCF₃)₂ | Amides, Carbamates | n-Butyl Vinyl Ether | Efficient for vinyl transfer to N-nucleophiles; adaptable for O-nucleophiles. nih.govresearchgate.net |
| [Ir(cod)₂]⁺BF₄⁻ | Alcohols | Vinyl Acetate (B1210297) | Iridium-catalyzed vinyl transfer offers a practical route to various vinyl ethers. orgsyn.org |
Copper-catalyzed methods, often referred to as Ullmann-type couplings, represent a classical yet continuously evolving strategy for C-O bond formation. These protocols are particularly effective for the O-vinylation of phenols. A convenient and efficient method involves the cross-coupling of phenols with vinyl halides using a unique Ni/Cu catalytic system, where copper is involved in the transmetalation process. organic-chemistry.org
More direct copper-catalyzed systems often employ a copper(I) source, such as copper(I) iodide (CuI), in combination with a ligand and a base. For instance, a versatile and efficient copper-catalyzed amidation of vinyl bromides and iodides has been developed using a combination of CuI and N,N'-dimethylethylenediamine, a protocol whose principles can be extended to O-vinylation. organic-chemistry.org This method is valued for its tolerance of various functional groups and its ability to proceed under mild conditions. organic-chemistry.org The choice of ligand is crucial, with various diamides and other nitrogen-based ligands being developed to promote the alkoxylation of aryl halides. organic-chemistry.org
| Catalyst/Mediator | Substrate 1 | Substrate 2 | Ligand | Base | Notes |
| CuI | 2-Hydroxybenzamide | Vinyl Bromide/Iodide | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Mild and general procedure adaptable from N-vinylation protocols. organic-chemistry.org |
| Ni/Cu System | Phenols | Vinyl Halides | Not specified | Not specified | Dual catalytic system provides easy access to aryl-vinyl ethers. organic-chemistry.org |
| Cu(I) | O-acetyl hydroxamic acids | Arylboronic acids | Not applicable | Non-basic | Copper-mediated coupling under non-basic and non-oxidizing conditions. nih.gov |
Nucleophilic Substitution Pathways Involving Ethenyloxy Precursors
Nucleophilic substitution reactions offer a more traditional, metal-free route to this compound. windows.net The most direct approach involves the reaction of the nucleophilic phenoxide of 2-hydroxybenzamide with an electrophilic vinylating agent like vinyl bromide or vinyl iodide. This reaction is an example of a nucleophilic substitution at an sp²-hybridized carbon.
However, such reactions can be challenging. Unlike Sₙ1 and Sₙ2 reactions, nucleophilic substitution on an unactivated aryl or vinyl halide is difficult because the backside attack required for an Sₙ2 mechanism is sterically hindered, and the formation of a phenyl or vinyl cation for an Sₙ1 mechanism is energetically unfavorable. chemistrysteps.com The reaction typically proceeds through an addition-elimination mechanism, which requires the presence of strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. chemistrysteps.com In the absence of such activation, harsh reaction conditions (high temperature and pressure) are often necessary. An alternative is to use a more reactive ethenyloxy precursor, such as a vinyl sulfonate or a vinylstannane, to facilitate the substitution.
Direct C-O Bond Formation Strategies for Ethenyloxybenzamide Structures
Recent advances in organic synthesis have focused on the development of direct C-O bond formation reactions, which minimize the need for pre-functionalized starting materials. researchgate.net These strategies often rely on C-H activation or oxidative coupling mechanisms. For the synthesis of this compound, this could involve the direct coupling of 2-hydroxybenzamide with ethylene or a related C₂ source, or the direct vinylation of the phenolic O-H bond.
Electrochemical synthesis is an emerging sustainable technique that enables C-O bond formation by using electrons as reagents, offering a greener and more cost-effective approach. nih.gov Both intramolecular and intermolecular electrochemical C-O bond forming reactions can provide valuable oxygen-containing cyclic and acyclic products. nih.gov Another innovative approach involves the deoxygenative functionalization of aromatic carboxylic acids, where a trivalent phosphorus compound can selectively abstract an oxygen atom, leading to the formation of an acyl radical that can participate in further reactions. springernature.com While not yet specifically applied to this compound, these cutting-edge strategies represent the future direction for the efficient and environmentally benign synthesis of complex molecules.
Methodologies for Benzamide Core Construction and Functionalization
The synthesis of the benzamide core is a fundamental transformation in organic chemistry. researchgate.net For preparing this compound, the most common precursor is 2-hydroxybenzamide (salicylamide). This can be synthesized from 2-hydroxybenzoic acid (salicylic acid) or its derivatives.
A standard method involves converting salicylic (B10762653) acid to its more reactive acid chloride (2-hydroxybenzoyl chloride) using reagents like thionyl chloride (SOCl₂), followed by reaction with ammonia. Alternatively, ester derivatives of salicylic acid, such as methyl salicylate, can undergo ammonolysis to yield salicylamide. Direct amidation of salicylic acid with ammonia is also possible but typically requires high temperatures and pressures.
Recent synthetic methods have expanded the toolkit for benzamide formation. For instance, novel benzamide compounds can be synthesized starting from various substituted benzoic acids and amine derivatives. researchgate.net Another approach involves the direct single-step oxidation of substituted benzyl alcohols using tert-butyl hydroperoxide (TBHP) with cesium carbonate as a catalyst to form the corresponding benzamides in good yields. researchgate.net Furthermore, various functionalizations on a pre-formed benzamide ring are possible. For example, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were synthesized via a multi-step pathway involving esterification, cyanation, cyclization, and aminolysis reactions, demonstrating the robustness of the benzamide core to various chemical transformations. nih.gov
| Starting Material | Reagents | Product | Key Transformation |
| 2-Hydroxybenzoic acid | 1. SOCl₂ or (COCl)₂ 2. NH₃ | 2-Hydroxybenzamide | Acid to Amide (via acid chloride) |
| Methyl 2-hydroxybenzoate | NH₃, Heat | 2-Hydroxybenzamide | Ammonolysis of Ester |
| Substituted Benzyl Alcohols | Amine, TBHP, Cs₂CO₃ | Substituted Benzamides | Direct Oxidative Amidation researchgate.net |
| 2-Iodobenzoic acid | 1. Esterification 2. Ullmann Coupling 3. Ammonification | 2-Aryloxybenzamide | Multi-step synthesis for complex benzamides mdpi.com |
| 2-chloro-5-iodobenzoic acid | 1. Esterification 2. Cyanation 3. Cyclization 4. Aminolysis | Functionalized Benzamide | Multi-step functionalization nih.gov |
Direct Amidation and Condensation Reactions
Direct amidation, the formation of an amide bond from a carboxylic acid and an amine, represents the most atom-economical approach to synthesizing benzamides. However, this transformation is often challenging due to the formation of a stable ammonium carboxylate salt. To overcome this, various catalytic systems have been developed to facilitate the reaction under milder conditions.
One effective approach involves the use of boric acid as a catalyst. This method is operationally simple and high-yielding, proceeding through the in-situ formation of a mixed anhydride (B1165640) as the active acylating agent, which then reacts with the amine to form the amide and regenerate the catalyst sciepub.com. Another strategy employs Lewis acids like titanium tetrachloride (TiCl4) to activate the carboxylic acid. This process mediates the direct condensation of a wide range of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields, often with preservation of stereochemical integrity in chiral substrates nih.gov.
Conventional condensation reactions typically involve the activation of the carboxylic acid by converting it into a more reactive derivative, such as an acyl chloride. The reaction of benzoyl chloride with ammonia, for example, is a classic and efficient method for producing benzamide through an addition-elimination mechanism slideshare.net. While effective, these methods often generate stoichiometric byproducts, which has led to the development of more sustainable direct catalytic approaches.
| Catalyst/Reagent | Key Features | Reaction Conditions | Reference |
|---|---|---|---|
| Boric Acid | Operationally simple, high-yielding, good atom economy. | Typically involves heating the carboxylic acid, amine, and catalyst together, sometimes in a high-boiling solvent. | sciepub.com |
| Titanium Tetrachloride (TiCl4) | Effective for a wide range of substrates, including those with steric hindrance. Preserves stereochemistry. | Performed in a solvent like pyridine at elevated temperatures (e.g., 85 °C). | nih.gov |
| Diatomite earth@IL/ZrCl4 | A reusable solid acid catalyst used under ultrasonic irradiation. | Ultrasonic irradiation in anhydrous toluene. | researchgate.net |
C-H Activation and Functionalization Strategies on Benzamide Scaffolds
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of benzamide scaffolds, the amide functional group can act as an effective directing group, guiding the catalyst to selectively activate the C-H bond at the ortho position.
Palladium and rhodium are commonly employed catalysts for these transformations. For instance, palladium-catalyzed ortho-arylation of benzamides using aryl iodides has been demonstrated with the simple CONH₂ amide group serving as the directing group researchgate.net. This strategy allows for the synthesis of complex biaryl compounds that can be further transformed into other useful derivatives. Similarly, Rh(III)-catalyzed C-H activation of benzamides enables chemodivergent annulation reactions, providing direct synthetic routes to various functionalized heterocyclic systems like 1,8-naphthyridines and isoindolinones nih.gov. These methods are highly regioselective and expand the toolkit for creating structural diversity on the benzamide core.
The development of these strategies allows for the late-stage functionalization of benzamide-containing molecules, which is particularly valuable in medicinal chemistry and materials science for rapidly generating analogues with modified properties.
| Catalyst | Type of Functionalization | Key Advantage | Reference |
|---|---|---|---|
| Palladium (Pd) | Ortho-Arylation | Utilizes the simple amide group for direction, enabling biaryl synthesis. | researchgate.net |
| Rhodium (Rh) | Annulation/Cyclization | Provides direct access to complex heterocyclic structures. | nih.gov |
| Cobalt (Co) | Three-component C-H bond addition | Enables convergent synthesis of complex scaffolds from simple precursors. | researchgate.net |
Multi-Component Reaction Approaches for Benzamide Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. MCRs are distinguished by their high atom- and step-economy, reduced reaction times, and potential for creating diverse molecular libraries, making them a cornerstone of modern synthetic and medicinal chemistry researchgate.netrsc.org.
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of peptide-like structures and complex amides beilstein-journals.org. The Ugi four-component reaction (U-4CR), for example, combines an oxo-compound, a carboxylic acid, an amine, and an isocyanide to produce an α-acylamino amide in one pot beilstein-journals.org. By carefully selecting the starting components, this reaction can be adapted to generate a wide array of complex benzamide derivatives. For instance, using a benzoic acid derivative as the acid component would directly incorporate the benzamide motif into the final structure.
These reactions offer a powerful method for rapidly accessing structurally complex benzamide analogues that would otherwise require lengthy, multi-step syntheses. The ability to vary each of the four components allows for systematic exploration of the chemical space around a core benzamide structure.
Convergent and Linear Synthetic Route Design for this compound
The synthesis of a target molecule like this compound can be approached through different strategic plans, primarily categorized as linear or convergent synthesis.
Proposed Linear Route:
Amidation: Start with salicylic acid and convert it to salicylamide.
O-Vinylation: React salicylamide with a vinylating agent, such as a vinyl halide or vinylboronic acid derivative, under appropriate catalytic conditions to install the ethenyloxy group.
Proposed Convergent Route:
Fragment A Synthesis: Prepare a 2-halobenzamide (e.g., 2-iodobenzamide or 2-bromobenzamide). This can be done from the corresponding 2-halobenzoic acid.
Fragment B Synthesis: Prepare a suitable vinylating agent, such as potassium vinyltrifluoroborate.
Coupling: Combine Fragment A and Fragment B using a transition-metal-catalyzed cross-coupling reaction, such as a copper- or palladium-catalyzed O-vinylation, to form the final this compound product.
Green Chemistry Principles in the Synthesis of this compound and Related Compounds
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of benzamides, these principles can be applied by employing eco-friendly solvents, developing solvent-free reaction conditions, and using alternative energy sources like microwave irradiation to enhance reaction efficiency.
Efficient and eco-friendly methods have been developed for the synthesis of ethenzamide (2-ethoxybenzamide), a close analogue of this compound, via the O-alkylation of salicylamide preprints.org. These studies demonstrate that the synthesis can be conducted under mild conditions with shorter reaction times and lower energy consumption compared to conventional processes, embodying the principles of green chemistry preprints.org. The use of deep eutectic solvents (DES) as both the reaction medium and reagent is another sustainable method for synthesizing heterocyclic scaffolds like benzimidazoles, offering advantages in yield and work-up procedures nih.gov.
Solvent-Free Reaction Conditions
Performing reactions without a solvent offers significant environmental benefits, including the elimination of solvent waste, reduced risk of exposure to toxic chemicals, and often simplified product isolation. Several solvent-free protocols for amide synthesis have been reported.
One method involves the direct heating of a mixture of a carboxylic acid and urea with boric acid as a catalyst semanticscholar.org. The reaction proceeds by triturating the reactants and then heating the mixture, which melts and then re-solidifies as the product is formed semanticscholar.org. Another approach describes the N-benzoylation of amines using vinyl benzoate under solvent- and activation-free conditions, where the desired amides are easily isolated by crystallization figshare.com. These methods are highly efficient and align with the goals of green chemistry by minimizing waste and energy use figshare.comresearchgate.net.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to dramatically reduce reaction times, increase product yields, and improve reaction selectivity compared to conventional heating methods arkat-usa.org. The efficiency of microwave heating stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating youtube.com.
This technology has been successfully applied to the synthesis of benzamide derivatives. For example, the synthesis of ethenzamide (2-ethoxybenzamide) from salicylamide was significantly accelerated using microwave radiation. Under solvent-free conditions with a phase-transfer catalyst, the reaction time was reduced from 15 minutes with conventional heating to just 90 seconds under microwave irradiation, with the yield increasing from 79% to 92% preprints.org. Similarly, microwave-assisted ring-opening of oxazolones by amines has been used to produce benzamides in good yields, overcoming the difficulties of conventional heating methods researchgate.net. These examples highlight the power of microwave-assisted protocols to provide rapid, efficient, and greener routes to benzamide synthesis arkat-usa.orgresearchgate.net.
| Method | Conditions | Reaction Time | Yield |
|---|---|---|---|
| Conventional Heating | Solvent-free, 80°C, TBAB catalyst | 15 minutes | 79% |
| Microwave Irradiation | Solvent-free, TBAB catalyst | 90 seconds | 92% |
| Microwave Irradiation | PTC in water (organic solvent-free) | 2 minutes | 94% |
Ultrasonic Irradiation in Synthesis
Ultrasonic-assisted organic synthesis (UAOS) has emerged as a powerful green chemistry tool, utilizing the energy of ultrasound to induce chemical reactions. nih.gov The application of ultrasonic irradiation, typically in the range of 20-100 kHz, initiates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. nih.govmdpi.com This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of reaction rates, improved yields, and often, milder reaction conditions compared to conventional heating methods. nih.govresearchgate.net
The synthesis of benzamide derivatives can be significantly enhanced through this technique. For instance, the direct condensation of benzoic acids and amines, a fundamental step in forming the amide bond, can be performed efficiently under ultrasonic irradiation. A study demonstrated the synthesis of a range of benzamides in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth as a catalyst. The reactions, conducted in anhydrous toluene at room temperature, were completed in 15–60 minutes, showcasing the method's rapidity and efficiency. researchgate.net
Another example is the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives. Using ultra-sonication, the reaction times were drastically reduced to 2 hours, compared to 8–10 hours by refluxing or 20–28 hours by stirring at room temperature, while still achieving excellent yields. nih.gov This highlights the potential of ultrasound to not only accelerate reactions but also to make synthetic processes more energy-efficient.
The advantages of using ultrasonic irradiation in the synthesis of this compound and its analogues are summarized below:
Reduced Reaction Times: Cavitation effects lead to a dramatic increase in reaction speed. nih.gov
Milder Conditions: Reactions can often be carried out at lower temperatures, preserving sensitive functional groups. researchgate.net
Increased Yields: Enhanced mass transfer and reaction rates typically result in higher product yields. nih.govresearchgate.net
Energy Efficiency: Shorter reaction times and lower temperatures contribute to reduced energy consumption.
The table below illustrates a comparative example of reaction conditions for benzamide synthesis, highlighting the benefits of ultrasound.
| Method | Solvent | Catalyst | Temperature | Time | Yield |
| Conventional Refluxing | Dimethyl formamide (DMF) | Triethylamine | High | 8–10 h | Good |
| Ultrasonic Irradiation | Dimethyl formamide (DMF) | Triethylamine | Room Temp. | 2 h | Excellent |
This interactive table is based on data for the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives, demonstrating the general advantages of sonication. nih.gov
Mechanochemical Synthesis Techniques
Mechanochemistry, which involves chemical transformations induced by mechanical energy, offers a solvent-free approach to synthesis, aligning with the core principles of green chemistry. acs.org Ball milling is a common mechanochemical technique where reactants are placed in a jar with grinding balls and subjected to high-energy milling. This process creates intimate contact between solid reactants, often leading to reactions that are difficult or inefficient in solution. acs.orgnih.gov
The synthesis of primary amides, including analogues of this compound, has been successfully achieved through mechanochemical methods. One notable procedure involves the ball milling of an aromatic ester with calcium nitride (Ca₃N₂) as a source of ammonia. acs.orgresearchgate.net This solvent-free transformation is compatible with a variety of functional groups and proceeds under mild conditions without the need for external heating. acs.org
Key features of this mechanochemical approach include:
Solvent-Free Conditions: Eliminates the use of volatile organic solvents, reducing waste and environmental impact. acs.org
Shorter Reaction Times: Compared to conventional solution-based methods, mechanochemical reactions are often significantly faster. For example, amide synthesis via ball milling can be completed in 90 minutes, whereas sealed-tube heating might require 24 hours. acs.orgucm.es
Simplified Purification: The absence of solvent and often quantitative conversion can simplify the work-up and purification process, sometimes avoiding the need for chromatography. acs.org
The general procedure for the mechanochemical synthesis of primary amides from esters is outlined below:
| Step | Description |
| 1. Charging the Mill | The ester, calcium nitride, a catalyst (e.g., InCl₃), and a minimal amount of a liquid grinding assistant (e.g., ethanol) are added to a stainless steel milling jar with a steel ball. acs.orgucm.es |
| 2. Milling | The jar is vibrated at a high frequency (e.g., 30 Hz) for a specified duration (e.g., 90 minutes). acs.orgucm.es |
| 3. Work-up | The contents of the jar are washed with an organic solvent and water. The organic fractions are combined, dried, and concentrated to yield the primary amide. acs.orgucm.es |
This technique has been applied to a wide range of aromatic, heteroaromatic, and vinylic esters, consistently providing good to excellent yields (typically 70-90%). acs.orgucm.es The mild conditions also ensure the preservation of stereocenters adjacent to the carbonyl group. acs.org
Catalytic Systems for Enhanced Atom Economy
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemistryviews.org Traditional amide synthesis often relies on stoichiometric coupling reagents, which generate significant amounts of waste and result in poor atom economy. rsc.org The development of catalytic systems for amide bond formation is a primary goal to address this challenge. rsc.orgnih.gov
Ruthenium-Based Catalysts: Ruthenium catalysts have proven highly effective in developing atom-economical pathways to amides. One innovative approach is the redox-neutral and single-step synthesis of amides from alcohols and nitriles. chemistryviews.orgorganic-chemistry.org This reaction, catalyzed by an N-heterocyclic carbene (NHC)-based ruthenium complex, forms the amide C-N bond between the α-carbon of the alcohol and the nitrogen atom of the nitrile with 100% atom economy, producing no byproducts. chemistryviews.orgorganic-chemistry.org
Dehydrogenative coupling is another ruthenium-catalyzed, atom-economic route where alcohols and amines are converted to amides with the liberation of hydrogen gas as the only byproduct. rsc.org While highly efficient, these systems continue to be optimized to reduce catalyst loading and expand substrate scope. rsc.org
Iron-Based Catalysts: Iron, being abundant and less toxic than many transition metals, is an attractive element for developing sustainable catalytic systems. Iron-catalyzed amidation reactions provide an economical and environmentally friendly alternative. rsc.orgrsc.org For example, an iron-substituted polyoxometalate catalyst has been shown to efficiently facilitate the cross-coupling of carboxylic acids and amines to form a wide range of amides without the need for additional bases or organic ligands. rsc.orgrsc.org
Another green approach involves the iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines, formed in situ from N-alkylamines and benzaldehydes, to yield N-alkylbenzamides. This reaction proceeds in water, further enhancing its environmental credentials. rsc.org
The table below summarizes key features of these catalytic systems for atom-economical amide synthesis.
| Catalytic System | Reactants | Byproducts | Key Advantages |
| Ru-NHC Complex | Alcohol + Nitrile | None | 100% atom economy, redox-neutral. chemistryviews.orgorganic-chemistry.org |
| Ru-Based Dehydrogenative Coupling | Alcohol + Amine | H₂ | Environmentally benign, high atom efficiency. rsc.org |
| Fe-Polyoxometalate | Carboxylic Acid + Amine | H₂O | Economical, wide substrate scope, no additives needed. rsc.orgrsc.org |
| Fe₂(SO₄)₃ | N-Alkylamine + Benzaldehyde | H₂O | Green (uses water as solvent), mild conditions. rsc.org |
These catalytic methodologies represent a significant step forward in the sustainable synthesis of this compound and its analogues, offering routes that are not only efficient but also minimize environmental impact by design.
Chemical Reactivity and Mechanistic Investigations of 2 Ethenyloxy Benzamide
Derivatives, Analogues, and Structural Modifications of 2 Ethenyloxy Benzamide
Design Principles for Structural Variation Based on 2-(Ethenyloxy)benzamide
The design of derivatives and analogues of this compound is guided by established principles of medicinal chemistry and materials science. The primary aim is to modulate the electronic and steric properties of the molecule to enhance its biological activity, alter its physical characteristics, or probe its mechanism of action.
Key design principles include:
Isosteric and Bioisosteric Replacement: This involves substituting atoms or groups with other atoms or groups that have similar physical or chemical properties. For instance, a hydroxyl group could be replaced by a thiol or an amine, or a hydrogen atom on the phenyl ring could be substituted with a fluorine atom. This strategy is often employed to improve metabolic stability, enhance binding affinity to a biological target, or modify pharmacokinetic properties.
Conformational Restriction: The introduction of bulky substituents or the formation of cyclic structures can limit the number of accessible conformations of the molecule. This can lead to an increase in binding affinity for a specific target by reducing the entropic penalty of binding. For this compound, ortho-substitution on the phenyl ring can significantly restrict rotation around the aryl-carbonyl bond, influencing the overall three-dimensional shape. nsf.govnih.govacs.orgcdnsciencepub.com
Scaffold Hopping: This strategy involves replacing the core scaffold of the molecule with a structurally different but functionally equivalent one. For example, the benzamide (B126) core could be replaced with a different heterocyclic system that maintains the relative orientation of key functional groups. nih.govacs.org
Introduction of Functional Groups: The addition of specific functional groups can introduce new interactions with a target or modify the physicochemical properties of the molecule. For example, adding a hydrogen bond donor or acceptor could enhance binding to a protein, while introducing an ionizable group could improve water solubility.
These design principles are often guided by computational modeling and a deep understanding of the target or application. By systematically varying the structure of this compound, researchers can develop a comprehensive understanding of its structure-property relationships.
Synthesis and Investigation of Substituted Benzamide Analogues
The synthesis of substituted analogues of this compound can be achieved through various synthetic routes, often involving the modification of a precursor molecule before the introduction of the ethenyloxy group or the amide functionality.
Modifications on the phenyl ring are typically introduced by starting with a substituted salicylic (B10762653) acid or a related precursor. A variety of substituents can be introduced at different positions on the ring to probe the effects of electronics and sterics on the properties of the final compound.
For instance, the synthesis of 2-(aryloxy)benzamide derivatives with substituents on the aryloxy ring has been reported. mdpi.comnih.gov While not direct analogues of this compound, the synthetic strategies employed can be adapted. A general approach involves the Ullmann condensation of a substituted phenol (B47542) with a 2-halobenzoic acid derivative, followed by amidation.
| Substituent (R) | Position | Synthetic Precursor | Potential Synthetic Route |
| Chloro | 5 | 5-Chlorosalicylic acid | Etherification followed by amidation |
| Nitro | 4 | 4-Nitrosalicylic acid | Etherification followed by amidation |
| Methyl | 3 | 3-Methylsalicylic acid | Etherification followed by amidation |
| Methoxy (B1213986) | 4 | 4-Methoxysalicylic acid | Etherification followed by amidation |
The synthesis of aryl vinyl ethers from substituted phenols is a key step in preparing phenyl-ring-modified analogues of this compound. Methods for this transformation include copper(II) acetate (B1210297) mediated coupling with a vinylboronic acid equivalent, which is tolerant of a diverse range of functional groups. nih.gov Another approach is the palladium-catalyzed transetherification of a substituted phenol with a vinyl ether, such as ethyl vinyl ether. researchgate.net
N-substituted derivatives of this compound can be prepared by reacting a 2-(ethenyloxy)benzoyl chloride or a related activated derivative with a primary or secondary amine. This allows for the introduction of a wide variety of substituents on the amide nitrogen, which can significantly impact the compound's properties.
The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry. researchgate.netnih.govsemanticscholar.orgnih.govajol.infonih.gov Studies on related N-substituted benzamides have shown that the nature of the N-substituent can influence biological activity, such as antitumor or anticonvulsant properties. nih.govsemanticscholar.org
| N-Substituent (R) | Amine Precursor | General Synthetic Method |
| Ethyl | Ethylamine | Acylation with 2-(ethenyloxy)benzoyl chloride |
| Phenyl | Aniline | Acylation with 2-(ethenyloxy)benzoyl chloride |
| Benzyl | Benzylamine | Acylation with 2-(ethenyloxy)benzoyl chloride |
| 2-Pyridyl | 2-Aminopyridine | Acylation with 2-(ethenyloxy)benzoyl chloride |
The introduction of heteroatoms at the amide nitrogen can lead to significant changes in the electronic properties and reactivity of the amide bond, a concept explored in the context of anomeric amides and HERON rearrangements. orgsyn.orgnih.gov
Modifications to the ethenyloxy side chain are less commonly reported for benzamide derivatives but can be envisioned through several synthetic strategies. One approach involves the reaction of a salicylic amide derivative with a substituted acetylene.
Another strategy involves the use of substituted vinylating agents. For example, the reaction of a phenol with a substituted vinyl bromide could introduce substituents onto the vinyl group. nih.gov The synthesis of vinyl ethers with various functional groups has been achieved through palladium-catalyzed transetherification, demonstrating the feasibility of creating diverse ethenyloxy side chains. researchgate.net
| Side Chain Variation | Potential Synthetic Precursor | Potential Synthetic Route |
| 2-Propenyloxy | 2-Propenyl bromide | Williamson ether synthesis with salicylamide |
| 1-Methyl-ethenyloxy | Propyne | Base-catalyzed addition to salicylamide |
| 2-Phenyl-ethenyloxy | Phenylacetylene | Base-catalyzed addition to salicylamide |
The synthesis of more complex vinyl ethers, such as those with additional ether linkages, has also been reported and could be adapted to create novel this compound analogues. acs.orggoogle.com
Conformational Analysis of this compound Derivatives
The conformation of this compound and its derivatives is a critical determinant of their physical and biological properties. The presence of the ortho-ethenyloxy group introduces significant steric and electronic effects that influence the rotational barriers around the C(aryl)-C(O) and C(O)-N bonds.
Computational and experimental studies on ortho-substituted benzamides have shown that the ortho substituent can force the amide group out of the plane of the phenyl ring. nsf.govacs.orgresearchgate.net This twisting affects the degree of conjugation between the amide and the aromatic ring. In the case of this compound, the lone pairs on the ether oxygen can also interact with the pi-system of the phenyl ring and the carbonyl group, further influencing the preferred conformation.
Liquid chromatographic studies on substituted benzamides have demonstrated that intramolecular hydrogen bonding can play a crucial role in determining the solution-state conformation. nih.gov For this compound, while a direct intramolecular hydrogen bond between the amide N-H and the ethenyloxy oxygen is unlikely due to the geometry, the overall conformation will be a balance of steric repulsion, electronic effects, and potential solvent interactions.
The conformation of N-substituted derivatives can be even more complex. The size and nature of the N-substituent will influence the rotational barrier around the C(O)-N bond, leading to the possibility of cis/trans isomers. NMR studies on related ortho-substituted benzamides have been used to determine these rotational barriers and the preferred isomeric forms. cdnsciencepub.comresearchgate.net
Applications and Research Utility of 2 Ethenyloxy Benzamide Based Materials
Utilization as Building Blocks and Synthons in Complex Molecule Synthesis
The benzamide (B126) structure is a cornerstone in organic synthesis, frequently employed as a starting point for creating more elaborate molecular architectures, including various heterocyclic systems and as a key intermediate in multi-step reaction sequences.
The benzamide functional group is a well-established precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. encyclopedia.pub Synthetic strategies often involve the cyclization of substituted benzamides to form complex ring systems. For instance, research has demonstrated that N-methyl or methoxy (B1213986) benzamides can react with benzynes in the presence of a palladium catalyst to yield tricyclic phenanthridinone derivatives. nih.gov This method showcases a direct pathway from a simple benzamide to a multi-ring heterocyclic compound.
Furthermore, derivatives of benzamide are instrumental in building other important heterocyclic cores. Studies have shown that appropriately substituted benzamides, such as 2-alkynylbenzamides, can undergo cyclization to produce N-carboxylated indoles and 2,3-disubstituted-2,3-dihydro-4-quinolones. orgsyn.orgresearchgate.net Similarly, benzamide-based starting materials are used to construct novel 5-aminopyrazoles, which can be further elaborated into fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov The versatility of the benzamide scaffold makes it a valuable synthon for generating a diverse range of medicinally relevant N-heterocycles. encyclopedia.pub
In addition to forming the core of a heterocyclic ring, 2-(ethenyloxy)benzamide and its derivatives are valuable as intermediates in complex, multi-step synthetic pathways. The ethenyloxy (vinyl ether) group is susceptible to a variety of chemical transformations, while the benzamide portion can be modified or used to direct subsequent reactions.
A notable synthetic strategy involves using 2-aryloxybenzamides to produce more complex derivatives. For example, a multi-step process involving esterification, an Ullmann coupling reaction, and amination can be used to synthesize 2-(4-hydroxyphenoxy)benzamide derivatives, demonstrating the utility of the benzamide framework as an intermediate scaffold for building more functionalized molecules. mdpi.com The ability to perform sequential, controlled reactions on different parts of the molecule makes benzamide derivatives highly useful building blocks in the field of organic synthesis.
Role in Polymer and Materials Science Research
In the realm of materials science, the ethenyloxybenzamide moiety, particularly the 4-(ethenyloxy)benzamide isomer (also known as 4-vinyloxybenzamide), has been incorporated into monomers for the development of advanced functional polymers. These materials exhibit promising electronic and optical properties suitable for a range of high-tech applications.
Functional polymers can be synthesized using monomers that contain the ethenyloxybenzamide group. A prominent example from the literature is the monomer N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-4-(vinyloxy)benzamide (TPVB). rsc.orgresearchgate.net In this molecule, the vinyloxybenzamide unit is attached to a 2,5-dithienylpyrrole (SNS) core, which is known for producing conducting polymers with low oxidation potentials. researchgate.netresearchgate.net
The TPVB monomer can be polymerized, typically through electrochemical methods, to form a homopolymer, P(TPVB), or copolymerized with other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT). rsc.orgresearchgate.net The presence of the amide group in the polymer structure is reported to enforce structural planarity, which helps to decrease the bandgap and improve the optical properties of the resulting material. researchgate.net The development of such polymers, which are often soluble and processable, is crucial for manufacturing large-area electronic devices. researchgate.net
Polymers derived from ethenyloxybenzamide-containing monomers often exhibit electrochromism, the ability to change color in response to an electrical voltage. scispace.com This property arises from redox processes (oxidation and reduction) that alter the electronic structure and, consequently, the light-absorbing characteristics of the polymer. scispace.com
The polymer P(TPVB), synthesized from the 4-(vinyloxy)benzamide derivative, displays a distinct color change from reddish-orange in its neutral state to blue when it is oxidized. rsc.org This behavior makes it a candidate for use in electrochromic devices (ECDs), such as smart windows. A smart window can be constructed using P(TPVB) as the anodically coloring layer and another material, such as poly(3,4-ethylenedioxythiophene) (P(EDOT)), as the cathodically coloring layer. rsc.org When a voltage is applied, ions move between the layers, causing both to color and the window to darken. Reversing the voltage bleaches the films, making the window transparent again. scispace.com These devices show high optical contrast and fast switching times, making them attractive for energy-efficient building technologies. rsc.org
Table 1: Electrochromic Properties of TPVB-Based Materials | Material | Color (Reduced State) | Color (Oxidized State) | Optical Contrast (ΔT%) | Switching Time (s) | Source(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | P(TPVB) | Reddish Orange | Blue | High | Fast (<2) | rsc.org | | P(TPVB) || P(EDOT) Device | - | - | 48% at 630 nm | 0.8 at 630 nm | researchgate.net | | P(DOB-co-EDOT)* | - | - | 25% | 1.0 | researchgate.net | Note: P(DOB-co-EDOT) is a related copolymer with a different alkoxybenzamide structure, included for comparison.
The polymers derived from monomers like TPVB are part of a class of materials known as conducting polymers. rgnpublications.com These polymers possess a conjugated backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. ias.ac.in In their neutral state, they are typically semiconductors. However, through a process called doping—the partial oxidation or reduction of the polymer chain—charge carriers are introduced, and the material's conductivity can increase by several orders of magnitude, reaching a metallic state. sigmaaldrich.com
The electronic properties of these polymers can be finely tuned. For example, the optical band gap (Eg), which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be modified through copolymerization. Research shows that copolymers of TPVB and EDOT have a lower band gap than the P(TPVB) homopolymer. researchgate.netresearchgate.net This ability to tailor the band gap and other electronic properties is crucial for optimizing materials for specific applications in organic electronics, such as organic field-effect transistors and sensors. researchgate.netrgnpublications.com
Table 2: Electronic Properties of TPVB-Based Polymers
| Polymer | Optical Band Gap (Eg) (eV) | Oxidation Potential (V) | Source(s) |
|---|---|---|---|
| P(TPVB) | 2.05 | 0.95 | rsc.org |
| P(TPVB-co-EDOT) | 1.62 - 1.92 (varies with composition) | - | researchgate.netresearchgate.net |
| P(DOB)* | 1.92 | - | researchgate.net |
Note: P(DOB) is a related homopolymer with a different alkoxybenzamide structure, included for comparison.
Ligand Design and Coordination Chemistry of this compound: A Field Awaiting Exploration
Despite the potential for diverse applications, a thorough review of scientific literature reveals a significant gap in the study of this compound as a ligand in coordination chemistry. Extensive searches of chemical databases and research publications did not yield any specific studies detailing the design of ligands based on this compound or the synthesis and characterization of its metal complexes.
The benzamide functional group, a core component of this compound, is a well-established coordinating moiety in inorganic chemistry. Generally, the amide group can coordinate to metal ions in a neutral form through the carbonyl oxygen atom or, upon deprotonation, through the amide nitrogen atom. The specific mode of coordination is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of substituents on the benzamide ring, and the reaction conditions.
The presence of the ethenyloxy (vinyloxy) group at the ortho-position of the benzamide introduces additional potential for coordination. The oxygen atom of the ether and the π-system of the vinyl group could, in principle, participate in metal binding, potentially leading to chelate formation. This could result in bidentate or even tridentate coordination behavior, depending on the conformational flexibility of the ligand and the geometric preferences of the metal center.
However, without experimental data, any discussion of the coordination chemistry of this compound remains speculative. There are no published research findings on its synthesis, structural analysis, or the properties of any corresponding metal complexes. Consequently, no data tables of bond lengths, bond angles, spectroscopic data, or other relevant parameters can be provided.
The absence of research in this area suggests that the coordination chemistry of this compound is a field ripe for investigation. Future research could focus on:
The synthesis and characterization of this compound-based ligands.
The systematic study of their coordination behavior with a variety of transition metals and main group elements.
The structural elucidation of the resulting metal complexes using techniques such as X-ray crystallography.
The investigation of the electronic and spectroscopic properties of these complexes.
Such fundamental research would be the first step toward understanding the potential of this compound-based materials in areas such as catalysis, materials science, and sensor technology. Until such studies are undertaken, the section on the ligand design and coordination chemistry of this specific compound remains an open chapter in chemical research.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Ethenyloxy Benzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton (¹H) NMR spectroscopy provides precise information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. The spectrum of 2-(ethenyloxy)benzamide is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring, the protons of the vinyl group, and the amide protons.
The aromatic region would likely display a complex multiplet pattern for the four protons on the disubstituted benzene ring. The ethenyloxy group introduces a characteristic set of signals: a doublet of doublets for the proton on the carbon double-bonded to the oxygen (the OCH= proton), and two separate doublet of doublets for the two terminal, geminal protons (=CH₂). The amide protons (-CONH₂) are expected to appear as two broad singlets due to restricted rotation around the C-N bond and quadrupole broadening from the nitrogen atom.
Predicted ¹H NMR Spectral Data for this compound: This table is generated based on typical chemical shift values for similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H | 7.20 - 8.20 | Multiplet (m) | - |
| Amide (-NHaHb) | 7.50 - 8.50 | Broad Singlet (br s) | - |
| Vinylic (-OCH=) | 6.50 - 6.70 | Doublet of Doublets (dd) | Jcis ≈ 6.8 Hz, Jtrans ≈ 14.3 Hz |
| Vinylic (=CHaHb, trans) | 4.20 - 4.40 | Doublet of Doublets (dd) | Jtrans ≈ 14.3 Hz, Jgem ≈ 2.1 Hz |
| Vinylic (=CHaHb, cis) | 4.00 - 4.20 | Doublet of Doublets (dd) | Jcis ≈ 6.8 Hz, Jgem ≈ 2.1 Hz |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal, allowing for the complete mapping of the carbon framework.
The spectrum is expected to show a signal for the carbonyl carbon (C=O) of the amide group in the downfield region (165-175 ppm). The six carbons of the aromatic ring will appear in the 110-160 ppm range, with the carbon attached to the oxygen (C-O) being the most deshielded among them. The two carbons of the ethenyloxy group will have characteristic shifts, with the oxygen-linked carbon (=CH-O) appearing further downfield than the terminal methylene (B1212753) carbon (=CH₂).
Predicted ¹³C NMR Spectral Data for this compound: This table is generated based on typical chemical shift values for similar structural motifs.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Amide (C=O) | 168.0 - 172.0 |
| Aromatic (C-O) | 155.0 - 160.0 |
| Vinylic (-OCH=) | 148.0 - 152.0 |
| Aromatic (C-CONH₂) | 130.0 - 135.0 |
| Aromatic (CH) | 115.0 - 132.0 |
| Vinylic (=CH₂) | 87.0 - 92.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing definitive evidence for molecular connectivity. wikipedia.orgnih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between adjacent aromatic protons and, crucially, between the three protons of the vinyl group, confirming their scalar coupling network. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate directly bonded proton and carbon atoms. nih.gov An HSQC or HMQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of the aromatic CH groups and the two vinylic CH and CH₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. nih.gov HMBC is particularly valuable for identifying connectivity across quaternary (non-protonated) carbons and heteroatoms. For this compound, key HMBC correlations would be expected between the vinylic protons and the aromatic C-O carbon, as well as between the aromatic proton ortho to the amide group and the carbonyl carbon. These correlations would definitively establish the connection of the ethenyloxy group to the benzamide (B126) ring at the C2 position.
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. They are highly effective for identifying the presence of specific functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, the FTIR spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amide group are expected as two distinct bands in the 3100-3500 cm⁻¹ region. The C=O stretching of the amide (Amide I band) would produce a strong absorption around 1650 cm⁻¹. The spectrum would also feature bands for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1600 cm⁻¹ and 1450 cm⁻¹). The ethenyloxy group would contribute a characteristic C=C stretching band around 1620 cm⁻¹ and a strong C-O-C asymmetric stretching band in the 1200-1250 cm⁻¹ region.
Characteristic FTIR Absorption Bands for this compound: This table is generated based on typical absorption frequencies for the functional groups present.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amide | 3350 and 3180 | Medium-Strong |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |
| C=O Stretch (Amide I) | Amide | 1640 - 1680 | Strong |
| C=C Stretch (Vinylic) | Ethenyloxy | 1610 - 1640 | Medium |
| Aromatic C=C Stretch | Benzene Ring | 1580 - 1600, 1450 - 1500 | Medium-Strong |
| C-O-C Asymmetric Stretch | Vinyl Ether | 1200 - 1250 | Strong |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups, Raman is particularly effective for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide a valuable molecular fingerprint. Strong Raman signals are expected for the aromatic ring breathing modes and the C=C stretching vibration of the ethenyloxy group. aip.org The symmetric vibrations of the benzene ring are typically strong in Raman spectra. The C=O stretch of the amide group would also be observable. The combination of FTIR and Raman data provides a more complete picture of the vibrational properties of the molecule. aip.orgchemicalbook.com
Characteristic Raman Shifts for Benzamide Derivatives: This table is based on reported data for benzamide. aip.orgchemicalbook.com
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
| Ring C=C Stretch | Benzene Ring | ~1600 |
| C=O Stretch | Amide | ~1650 |
| Ring Trigonal Bend | Benzene Ring | ~1030 |
| Ring Breathing | Benzene Ring | ~1000 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular ion peak, which corresponds to the mass of the intact molecule, and a series of fragment ion peaks that reveal the molecule's structure.
For this compound (C₉H₉NO₂), the expected molecular ion [M]⁺• would appear at an m/z of approximately 163, corresponding to its nominal molecular weight. The fragmentation pattern is influenced by the molecule's functional groups—the benzamide and the ethenyloxy moieties. The fragmentation of benzamides typically begins with the loss of the amino group (•NH₂), leading to a stable benzoyl cation researchgate.net. In the case of this compound, characteristic fragmentation would likely involve the cleavage of the ethenyloxy group and rearrangements within the aromatic ring system. The analysis of these fragments provides a veritable fingerprint for the molecule, aiding in its identification. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI), and a mass spectrum is generated. researchgate.net
The electron ionization mass spectrum of a related compound, 2-ethoxybenzamide (ethenzamide), shows a prominent molecular ion peak and characteristic fragment ions. nist.gov Based on established fragmentation patterns for benzamides and related structures, a proposed fragmentation pathway for this compound can be predicted. researchgate.netnist.gov The initial molecular ion ([C₉H₉NO₂]⁺•) would be observed, followed by fragments resulting from the loss of key functional groups.
Table 1: Predicted Key Mass Fragments for this compound in GC-EI-MS
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 163 | [C₉H₉NO₂]⁺• | - |
| 147 | [C₉H₇O₂]⁺ | •NH₂ |
| 121 | [C₇H₅O₂]⁺ | •C₂H₄O |
| 120 | [C₇H₄O₂]⁺• | HNCO |
| 105 | [C₇H₅O]⁺ | CO, •NH₂ |
| 92 | [C₆H₄O]⁺• | CO |
| 77 | [C₆H₅]⁺ | CO |
This table is based on theoretical fragmentation patterns of analogous structures.
High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS instruments can measure the mass-to-charge ratio of an ion to four or more decimal places. This high level of precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass (isobars). nih.govwvu.edu
For this compound, the molecular formula is C₉H₉NO₂. The theoretical monoisotopic mass can be calculated with high precision. Experimental determination of this exact mass via HRMS provides definitive evidence for the compound's elemental formula, a crucial step in its structural confirmation. nih.govnih.gov
Table 2: Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉NO₂ |
| Theoretical Exact Mass | 163.06333 Da |
| Analysis Mode | Electrospray Ionization (ESI) or similar soft ionization technique |
The theoretical exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides valuable information about the electronic structure of a molecule, particularly the presence of conjugated π-systems. The benzamide core of this compound contains a benzene ring conjugated with a carbonyl group, which constitutes a chromophore that absorbs UV light.
The UV-Vis spectrum of benzamide in ethanol (B145695), for example, shows absorption maxima characteristic of the benzoyl chromophore. nist.gov The presence of the ethenyloxy substituent at the ortho position is expected to modify the electronic transitions. This auxochromic group can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect). Studying these spectral shifts provides insight into the electronic interaction between the substituent and the aromatic system. nih.gov
Table 3: Expected UV-Vis Absorption Data for this compound
| Chromophore System | Expected λmax Range (nm) | Type of Transition |
|---|---|---|
| Substituted Benzoyl | 220-250 | π → π* |
| Substituted Benzoyl | 260-290 | n → π* |
Data are estimated based on the known spectrum of benzamide and typical substituent effects.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This method provides the empirical formula of a substance, and when combined with molecular weight data from mass spectrometry, it confirms the molecular formula. For a pure sample of this compound (C₉H₉NO₂), the experimentally determined percentages of C, H, and N should closely match the theoretically calculated values. A close agreement (typically within ±0.4%) is a strong indicator of the sample's purity and stoichiometric composition. nih.gov
Table 4: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Theoretical Mass Percent (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 66.25 |
| Hydrogen | H | 1.008 | 9 | 5.56 |
| Nitrogen | N | 14.007 | 1 | 8.58 |
| Oxygen | O | 15.999 | 2 | 19.61 |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While the specific crystal structure for this compound is not publicly available, data from closely related derivatives, such as 2-(Prop-2-enyloxy)benzamide, offer significant insight into the expected solid-state conformation. researchgate.net
In the crystal structure of 2-(Prop-2-enyloxy)benzamide, the molecule adopts a specific conformation stabilized by intramolecular hydrogen bonds between the amide proton and the ether oxygen atom. In the crystal lattice, molecules are organized into tapes through intermolecular N—H···O hydrogen bonds involving the amide groups. researchgate.net It is highly probable that this compound would exhibit similar structural motifs, including planar benzamide groups and defined intermolecular hydrogen bonding networks that dictate its crystal packing. nih.govx-mol.net
Table 5: Crystallographic Data for the Related Compound 2-(Prop-2-enyloxy)benzamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.0889 |
| b (Å) | 11.2542 |
| c (Å) | 15.8802 |
| V (ų) | 909.48 |
| Z | 4 |
Data obtained from the crystallographic study of 2-(Prop-2-enyloxy)benzamide, a close structural analog of this compound. researchgate.net
Computational and Theoretical Investigations of 2 Ethenyloxy Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to exploring the electronic environment of 2-(ethenyloxy)benzamide. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction of the molecule, from which numerous properties can be derived. Calculations are typically performed using a defined theoretical method and a basis set, which is a set of mathematical functions used to build the molecular orbitals.
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT studies, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to perform geometry optimizations and conformational analyses.
The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-O, O-C(vinyl), and C(aryl)-C(amide) bonds. A systematic conformational search helps identify various stable conformers (local minima on the potential energy surface). The relative energies of these conformers can be calculated to determine their populations at a given temperature. Such analysis reveals that the stability of different conformers is often governed by a balance between steric hindrance and electronic effects like conjugation between the phenyl ring, the ethenyloxy group, and the benzamide (B126) moiety. Natural Bond Orbital (NBO) analysis is often used alongside DFT to understand the specific intramolecular interactions, such as hyperconjugative effects (e.g., n → π* and π → π* interactions), that stabilize certain conformations.
Table 1: Representative DFT-Calculated Relative Energies of this compound Conformers Note: This table presents hypothetical data representative of typical DFT calculation results for illustrative purposes.
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Gibbs Free Energy Difference (kcal/mol) | Population (%) |
|---|---|---|---|---|
| Conf-1 | 0.5° | 0.00 | 0.00 | 75.1 |
| Conf-2 | 88.9° | 2.85 | 2.70 | 1.5 |
| Conf-3 | 179.5° | 1.10 | 1.05 | 23.4 |
Ab initio and semi-empirical methods provide alternative approaches for studying molecular orbitals (MOs). Ab initio methods, such as Hartree-Fock (HF), calculate all integrals from first principles, offering high accuracy but at a significant computational expense. Semi-empirical methods are faster as they use parameters derived from experimental data to simplify calculations.
Molecular orbital analysis focuses on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, optical properties, and kinetic stability. For this compound, the HOMO is typically localized on the electron-rich ethenyloxy and phenyl groups, while the LUMO may be centered on the benzamide and aromatic ring system. These calculations help predict the most likely sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Note: This table presents hypothetical data representative of typical calculation results for illustrative purposes.
| Parameter | Value (eV) | Description |
|---|---|---|
| E(HOMO) | -6.15 | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.90 | Indicator of chemical reactivity and stability |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations explore static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. For this compound, MD simulations can map out the conformational landscape by exploring the potential energy surface, showing the transitions between different stable conformers and the energy barriers separating them. This provides a more complete picture of the molecule's flexibility and the accessibility of different shapes, which is crucial for understanding its interactions in a biological or chemical environment.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which serves to validate both the computational method and experimental findings. For this compound, DFT calculations can predict vibrational frequencies (IR and Raman), which can be compared with experimental spectra to confirm the structure of the synthesized compound. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transitions, helping to interpret UV-Vis spectra. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated and compared with experimental data, aiding in the complete structural elucidation of the molecule.
Computational Studies on Reaction Mechanisms and Transition States
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as electrophilic addition to the vinyl group or hydrolysis of the amide, DFT can be used to model the entire reaction pathway. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating its structure and energy. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. These studies can confirm whether a reaction proceeds through a concerted or stepwise mechanism and can explain observed regioselectivity or stereoselectivity.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. Future efforts in the synthesis of 2-(ethenyloxy)benzamide and its derivatives will likely focus on several key areas. Researchers are exploring catalytic systems that are both highly efficient and reusable, such as those based on earth-abundant metals. mdpi.com The principles of green chemistry are also being integrated, aiming to reduce waste, minimize the use of hazardous reagents and solvents, and improve overall atom economy. This includes the exploration of one-pot reactions and multicomponent reactions that can construct complex molecules in a single step. mdpi.com Furthermore, the development of automated systems for synthesis could accelerate the discovery and optimization of new reaction pathways. unizar-csic.es
Exploration of Unconventional Reactivity Patterns of the Ethenyloxybenzamide Scaffold
The unique structural features of this compound, namely the vinyl ether and the benzamide (B126) moieties, offer a rich landscape for exploring novel chemical transformations. Future research will likely delve into previously uncharted reactivity patterns. This includes investigating the potential for radical-mediated reactions, which could open up new avenues for functionalization. unibo.it The development of new catalytic systems could also unlock unprecedented cycloaddition reactions, leading to the formation of complex heterocyclic structures. acs.org A deeper understanding of the interplay between the electronic properties of the vinyl ether and the amide group will be crucial in designing and predicting these new transformations.
Design and Synthesis of Advanced Functional Materials Based on this compound Derivatives
The inherent properties of the this compound scaffold make it an attractive building block for the creation of advanced functional materials. Researchers are investigating the synthesis of polymers and supramolecular assemblies derived from this compound. unizar-csic.esresearchgate.net By carefully designing and modifying the substituents on the benzamide ring and the vinyl ether, it may be possible to create materials with tailored electronic, optical, and mechanical properties. unizar-csic.es For instance, the incorporation of specific functional groups could lead to the development of novel sensors, organic light-emitting diodes (OLEDs), or even materials with applications in drug delivery. nih.govekb.egrsc.org The study of self-assembly processes will also be critical in controlling the morphology and properties of these materials at the nanoscale. unizar-csic.es
Deeper Mechanistic Insights into Complex Transformations
A thorough understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. Future research will employ a combination of experimental and computational techniques to elucidate the intricate details of reactions involving this compound. This includes the use of advanced spectroscopic methods to identify and characterize reaction intermediates and transition states. dokumen.pub Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into reaction pathways and energy barriers, complementing experimental findings. beilstein-journals.org A deeper mechanistic understanding will not only allow for better control over reaction outcomes but also pave the way for the discovery of entirely new transformations. acs.orgdokumen.pub
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry. ekb.egijsetpub.commdpi.com In the context of this compound, these powerful tools can be used to predict the properties and reactivity of new derivatives, accelerating the discovery of molecules with desired functionalities. researchgate.netarxiv.org AI algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, identify optimal reaction conditions, and even propose novel synthetic routes. ijsetpub.commdpi.com This data-driven approach has the potential to significantly reduce the time and resources required for experimental work, enabling a more efficient and targeted exploration of the chemical space surrounding this compound. ekb.egijsetpub.com
Expansion of Theoretical Models for Predictive Modeling
The development of more accurate and sophisticated theoretical models is crucial for advancing our predictive capabilities in chemistry. For this compound, this involves creating models that can accurately predict a wide range of properties, from spectroscopic data to biological activity. arxiv.org Quantum mechanical calculations, for example, can provide detailed information about the electronic structure and bonding within the molecule, which can then be correlated with its observed properties. mdpi.com The development of new force fields for molecular dynamics simulations will also be important for studying the conformational dynamics and interactions of this compound and its derivatives in different environments. Ultimately, the goal is to develop a comprehensive theoretical framework that can guide the design of new molecules and materials with precisely tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
